molecular formula C15H12Cl2N2O2S B2787754 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886923-63-3

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2787754
CAS No.: 886923-63-3
M. Wt: 355.23
InChI Key: LTXPDHYZMJPJOG-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-methylsulfonylbenzimidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 2-methylsulfonylbenzimidazole in the solvent, and the mixture is heated to promote the reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole: Lacks the methylsulfonyl group.

    2-(methylsulfonyl)-1H-benzo[d]imidazole: Lacks the 2,4-dichlorobenzyl group.

    1-(2,4-dichlorobenzyl)-2-(methylthio)-1H-benzo[d]imidazole: Contains a methylthio group instead of a methylsulfonyl group.

Uniqueness

1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2,4-dichlorobenzyl and methylsulfonyl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c1-22(20,21)15-18-13-4-2-3-5-14(13)19(15)9-10-6-7-11(16)8-12(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXPDHYZMJPJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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